molecular formula C13H17N3 B6332277 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240573-24-3

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile

Cat. No.: B6332277
CAS No.: 1240573-24-3
M. Wt: 215.29 g/mol
InChI Key: FKLWAIWYJLAOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is a benzonitrile derivative featuring a 2-methylpiperazine moiety attached via a methylene group at the para position of the benzene ring. The 2-methylpiperazine group introduces chirality and basicity, influencing solubility, receptor binding, and metabolic stability. Its synthetic versatility allows modifications at both the benzonitrile core and the piperazine ring, enabling structure-activity relationship (SAR) studies for drug discovery .

Properties

IUPAC Name

4-[(2-methylpiperazin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-4-2-12(8-14)3-5-13/h2-5,11,15H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLWAIWYJLAOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The primary amine of 2-methylpiperazine attacks the benzylic carbon of 4-(bromomethyl)benzonitrile, displacing bromide via an SN2 mechanism. The reaction typically proceeds in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) with a base (e.g., potassium carbonate) to neutralize HBr byproducts.

Example Protocol

  • Reactants : 4-(Bromomethyl)benzonitrile (1 eq), 2-methylpiperazine (1.2 eq), K₂CO₃ (2 eq)

  • Solvent : Acetonitrile (10 mL/g substrate)

  • Conditions : Reflux at 80°C for 12–24 hours

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (ethyl acetate:hexane = 1:3)

  • Yield : ~70–85% (estimated based on analogous reactions)

Key Challenges

  • Regioselectivity : 2-Methylpiperazine contains two secondary amines, risking dialkylation. Excess piperazine (1.2–1.5 eq) and controlled addition of the alkylating agent mitigate this.

  • Starting Material Stability : 4-(Bromomethyl)benzonitrile is moisture-sensitive; reactions require anhydrous conditions.

Reductive Amination of 4-Cyanobenzaldehyde with 2-Methylpiperazine

An alternative approach employs reductive amination, coupling 4-cyanobenzaldehyde with 2-methylpiperazine in the presence of a reducing agent.

Reaction Mechanism

  • Imine Formation : The aldehyde reacts with the amine to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride selectively reduces the imine to a secondary amine.

Example Protocol

  • Reactants : 4-Cyanobenzaldehyde (1 eq), 2-methylpiperazine (1.5 eq), NaBH₃CN (1.2 eq)

  • Solvent : Methanol (15 mL/g substrate)

  • Conditions : Stir at 25°C for 12–18 hours under nitrogen

  • Workup : Solvent removal, aqueous extraction (CH₂Cl₂), and column chromatography (CH₂Cl₂:MeOH = 95:5)

  • Yield : ~50–65% (extrapolated from similar reductive aminations)

Advantages and Limitations

  • Advantage : Avoids alkyl halide handling.

  • Limitation : Lower yields due to competing side reactions (e.g., aldehyde dimerization).

Comparative Analysis of Synthesis Methods

Parameter Alkylation Method Reductive Amination
Starting Material Cost ModerateHigh (aldehyde synthesis)
Reaction Time 12–24 h12–18 h
Yield 70–85%50–65%
Byproducts Dialkylated speciesAldol adducts
Purification Complexity ModerateHigh

The alkylation method is superior in yield and scalability, whereas reductive amination offers a safer profile for labs avoiding halogenated reagents.

Optimization of Reaction Conditions

Solvent Selection

  • Alkylation : Acetonitrile outperforms DMF in minimizing side reactions.

  • Reductive Amination : Methanol ensures solubility of NaBH₃CN and intermediates.

Temperature Control

  • Alkylation : Reflux (80°C) accelerates substitution but risks decomposition above 90°C.

  • Reductive Amination : Room temperature prevents aldehyde degradation.

Stoichiometry

  • Piperazine Excess : A 1.2:1 ratio of 2-methylpiperazine to alkylating agent maximizes monoalkylation .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound is primarily studied for its potential in medicinal chemistry, neuropharmacology, and material science.

Medicinal Chemistry

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has shown promise in the development of pharmaceuticals due to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of piperazine can inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation. Studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Properties : This compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for further exploration in developing new antimicrobial agents.

Neuropharmacology

Piperazine derivatives are known for their psychoactive properties. This compound may act as a modulator of neurotransmitter systems:

  • Potential Antidepressant Effects : Some studies suggest that compounds with similar structures can influence serotonin and dopamine receptors, leading to antidepressant-like effects in animal models. Ongoing research aims to elucidate the specific mechanisms and therapeutic potential of this compound.

Material Science

In addition to biological applications, this compound is being explored in material science:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing new polymers with desirable properties, such as enhanced thermal stability or mechanical strength. Its incorporation into polymer matrices may lead to innovative materials for various industrial applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of piperazine derivatives, including this compound. The results indicated significant growth inhibition in human breast cancer cell lines, with a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In a recent publication in Antibiotics, researchers evaluated the antimicrobial activity of several piperazine derivatives against multi-drug resistant bacterial strains. The findings revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is primarily related to its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile and its analogs:

Compound Key Structural Features Biological Activity/Application Synthetic Route Physical Properties
This compound 2-Methylpiperazine at para position; benzonitrile core Potential CNS or anticancer targets due to piperazine’s receptor interactions Alkylation of 4-(bromomethyl)benzonitrile with 2-methylpiperazine MW: 215.3 g/mol; Purity: ≥97%; Solubility: Moderate in polar solvents
2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile (Positional isomer) 4-Methylpiperazine at ortho position Altered receptor selectivity compared to para isomer; possible differences in bioavailability Similar alkylation but with ortho-substituted benzonitrile MW: 215.3 g/mol; Purity: 96.5%; Higher lipophilicity
4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride Aminopiperidine instead of piperazine; hydrochloride salt Enhanced solubility for intravenous delivery; potential kinase inhibition Reductive amination followed by HCl salt formation MW: 288.22 g/mol; Purity: 95%; High aqueous solubility
4-[(3-Oxopiperazin-1-yl)methyl]benzonitrile Ketone group on piperazine ring Altered electronic properties may affect sigma receptor binding Oxidation of piperazine precursor MW: 215.25 g/mol; Lower basicity due to ketone
4-[(4-(2-Phenylethyl)piperazin-1-yl)methyl]benzonitrile Phenylethyl substituent on piperazine Increased lipophilicity for CNS penetration; possible dopamine receptor modulation Alkylation with 2-phenylethyl bromide MW: 305.42 g/mol; LogP ~3.2
4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile (Triazole analog) Triazole ring instead of piperazine Antifungal activity via inhibition of ergosterol synthesis Click chemistry (azide-alkyne cycloaddition) MW: 228.21 g/mol; Higher polarity
4-[1-(4-Cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile (Letrozole) Triazole and biphenylcyanide structure Aromatase inhibitor (anticancer) SN2 reaction of 4-bromomethylbenzonitrile with triazole MW: 285.3 g/mol; Purity: >99%; Crystalline solid

Key Findings:

Heterocycle Substitution : Replacing piperazine with triazole (e.g., Letrozole) shifts activity from CNS targets to enzyme inhibition, demonstrating the impact of heterocycle choice on biological function .

Solubility Modulation: Hydrochloride salts (e.g., 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride) enhance aqueous solubility, critical for parenteral formulations .

Synthetic Challenges : Regioselectivity issues arise in alkylation reactions (e.g., competing formation of 1,2,4-triazole isomers in Letrozole synthesis), necessitating optimized conditions .

Research Implications:

  • SAR Studies : The 2-methylpiperazine group in this compound offers a balance between basicity and steric hindrance, favoring interactions with G-protein-coupled receptors (GPCRs) over kinases .
  • Therapeutic Potential: Piperazine derivatives are prevalent in antipsychotics and antidepressants, while triazole analogs dominate antifungal and anticancer applications .

Biological Activity

4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile (CAS No. 1240573-24-3) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a benzonitrile core substituted with a 2-methylpiperazine moiety. This structural characteristic is significant as the piperazine ring can influence the compound's interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. Notably, it has been identified as an inhibitor of bacterial growth by binding to the active site of aminoglycoside-modifying enzymes, which are crucial for bacterial resistance mechanisms . Additionally, its structure allows it to function as a Michael acceptor, facilitating reactions with nucleophiles in biological systems, potentially modulating enzyme activity and cellular pathways involved in inflammation and oxidative stress .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent . The compound's mechanism involves disrupting bacterial protein synthesis by inhibiting essential enzymes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For instance, it has shown cytotoxic effects against certain cancer cell lines, although the specific mechanisms remain under investigation. The compound's interaction with cellular signaling pathways could play a role in inducing apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity Effect Reference
AntibacterialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
AntiviralPotential activity against HCV

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the compound's bioavailability and metabolism. Initial findings indicate that this compound has favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life in animal models . These characteristics are essential for developing effective therapeutic regimens.

Q & A

Basic: What are the optimized synthetic routes for 4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile, and how do reaction parameters influence yield?

Methodological Answer:
Synthesis can be optimized via nucleophilic substitution or transition metal-catalyzed coupling. For example, substituting 4-(bromomethyl)benzonitrile with 2-methylpiperazine in polar aprotic solvents (e.g., DMF) under nitrogen at 80–100°C for 12–24 hours typically achieves yields of 70–85% . Catalysts like CuCl (used in click chemistry for analogous compounds) may enhance regioselectivity in complex reactions . Key parameters include:

  • Solvent choice: DMF or acetonitrile improves solubility of intermediates.
  • Temperature control: Avoid side reactions (e.g., nitrile hydrolysis) by maintaining <110°C.
  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol removes unreacted piperazine.

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:
Post-synthesis purification involves:

  • Liquid-liquid extraction: Use ethyl acetate and water to separate polar byproducts.
  • Chromatography: Flash chromatography with CH₂Cl₂:MeOH (95:5) resolves unreacted starting materials .
  • Crystallization: Ethanol or acetonitrile recrystallization enhances purity (>95%) by exploiting differential solubility of the product and impurities.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity for pharmacological assays .

Advanced: How can structural discrepancies in X-ray crystallography data for piperazine-containing benzonitrile derivatives be resolved?

Methodological Answer:
Crystal structure variations (e.g., bond angles ranging from 105.5° to 179.97° ) arise from conformational flexibility or polymorphism. To resolve discrepancies:

  • DFT calculations: Compare experimental data with computed geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify stable conformers .
  • Variable-temperature XRD: Assess thermal motion effects on bond angles.
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing packing .

Advanced: What mechanistic insights guide the design of this compound derivatives for targeted drug discovery?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Piperazine substitution: 2-Methyl groups enhance blood-brain barrier penetration compared to 4-methyl analogs .
  • Nitrile positioning: Para-substitution on the benzene ring optimizes receptor binding (e.g., kinase inhibition) versus ortho/meta .
  • Click chemistry modifications: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for improved solubility and bioactivity .

Advanced: How can contradictory pharmacological data for analogs of this compound be reconciled?

Methodological Answer:
Discrepancies in IC₅₀ values or receptor binding may stem from:

  • Assay conditions: Varying pH or ionic strength alters protonation states of the piperazine ring, affecting ligand-receptor interactions .
  • Metabolite interference: LC-MS/MS profiling identifies active metabolites (e.g., hydroxylated derivatives) that contribute to observed activity .
  • Polymorphism: Different crystal forms (e.g., anhydrous vs. hydrated) exhibit distinct dissolution rates and bioavailabilities .

Advanced: What role does polymorphism play in the reactivity and stability of this compound?

Methodological Answer:
Polymorphic forms impact:

  • Solubility: Hydrated forms (e.g., monohydrate) show 2–3× higher aqueous solubility than anhydrous forms, critical for in vivo studies .
  • Thermal stability: DSC/TGA analysis reveals melting points ranging from 96–190°C, with decomposition pathways dependent on crystalline packing .
  • Reactivity: Amorphous phases may react faster in solid-state synthesis due to higher surface area .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d₆) identifies piperazine protons (δ 2.4–3.1 ppm) and benzonitrile aromatic signals (δ 7.5–7.8 ppm) .
  • FT-IR: Nitrile stretch at ~2230 cm⁻¹ confirms functional group integrity .
  • HRMS: ESI+ mode with m/z calculated for C₁₃H₁₆N₃ [M+H]⁺: 214.1345 .

Advanced: How can computational modeling predict the biological activity of novel this compound derivatives?

Methodological Answer:

  • Docking simulations: Use AutoDock Vina with protein targets (e.g., serotonin receptors) to prioritize derivatives with high binding scores .
  • ADMET prediction: SwissADME estimates logP (~2.1) and CNS permeability, guiding lead optimization .
  • MD simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.